molecular formula C18H20N4OS B2839241 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 1171906-51-6

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2839241
CAS RN: 1171906-51-6
M. Wt: 340.45
InChI Key: KIRFLTQFPIBPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

One aspect of research on this compound involves exploring its synthetic pathways and the chemical reactions it undergoes. For example, the study by Ledenyova et al. (2018) investigated the reaction mechanism involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, highlighting the ANRORC rearrangement and its potential for creating novel heterocyclic compounds (Ledenyova et al., 2018). Such research provides insight into the compound's chemical behavior and potential for yielding new molecules with varied applications.

Antibacterial and Anticancer Potential

The compound and its derivatives have been explored for their antibacterial and anticancer potentials. Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. This research underscores the compound's relevance in designing new therapeutics targeting resistant bacterial strains (Azab et al., 2013). Additionally, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents, thus highlighting the compound's potential in cancer therapy (Rahmouni et al., 2016).

Antitumor and Antimicrobial Activities

Research has also delved into the antitumor and antimicrobial activities of similar compounds. Nassar et al. (2015) described an efficient method to obtain derivatives with significant effects in mouse tumor model cancer cell lines, emphasizing the compound's application in developing new antitumor agents (Nassar et al., 2015). The work by El‐Borai et al. (2013) on the synthesis of pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities further underscores the compound's versatile potential in medicinal chemistry (El‐Borai et al., 2013).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12-10-13(2)16-15(11-12)24-18(20-16)22(17(23)14-4-5-14)9-8-21-7-3-6-19-21/h3,6-7,10-11,14H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRFLTQFPIBPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide

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